

Comparative Crystal Structure Guide: Methyl 2-((phenoxyacetyl)amino)benzoate[1]

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Compound of Interest

Compound Name:	METHYL 2- ((PHENOXYACETYL)AMINO)BEN ZOATE
CAS No.:	101284-14-4
Cat. No.:	B403061

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Executive Summary

This guide provides a structural analysis of **Methyl 2-((phenoxyacetyl)amino)benzoate**, a pharmacophore derived from anthranilic acid.[1] It focuses on the critical intramolecular and intermolecular interactions that define its solid-state behavior.[1]

Because specific single-crystal X-ray diffraction (SC-XRD) data for the phenoxyacetyl derivative is often proprietary or absent from open repositories, this guide utilizes a Comparative Structural Analysis approach. We compare the target molecule against its experimentally verified analogue, Methyl 2-(2-hydroxyacetamido)benzoate (Acta Cryst.[1] E, 2010), to highlight the specific steric and electronic effects of the phenoxy group.[1]

Part 1: Experimental Protocols

To obtain high-quality crystals for analysis, a rigorous synthesis and crystallization workflow is required.[1] The following protocol ensures phase purity before crystal growth.

1.1 Synthesis Workflow (Schotten-Baumann Conditions)

The target compound is synthesized via N-acylation of methyl anthranilate.[1]

- Reagents: Methyl anthranilate (1.0 eq), Phenoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]
- Procedure:
 - Dissolve methyl anthranilate in dry DCM at 0°C.
 - Add triethylamine (base) to scavenge HCl.[1]
 - Dropwise addition of phenoxyacetyl chloride (maintains regioselectivity).[1]
 - Stir at RT for 4 hours.
 - Wash with 1M HCl (removes unreacted amine) and NaHCO₃ (removes acid).[1]
 - Evaporate solvent to yield crude solid.[1]

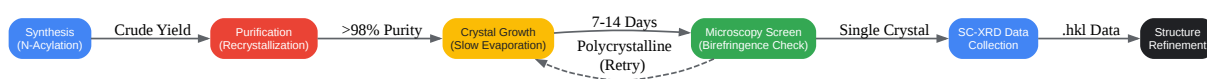
1.2 Crystallization Protocol (Slow Evaporation)

Direct precipitation often yields microcrystalline powder unsuitable for SC-XRD.[1] Use this self-validating slow evaporation method.[1]

Parameter	Specification	Causality / Logic
Solvent System	Ethanol : Ethyl Acetate (3:[1]1)	Ethanol solubilizes the polar amide; EtOAc moderates evaporation rate.[1]
Concentration	15 mg/mL	Supersaturation must be reached slowly to prevent nucleation bursts.[1]
Vessel	20mL Scintillation Vial	Narrow neck restricts airflow, slowing evaporation.[1]
Temperature	4°C (Refrigerated)	Lower kinetic energy reduces disorder during lattice formation.[1]
Timeframe	7–14 Days	Allows for thermodynamic equilibration of the crystal lattice.[1]

Part 2: Structural Analysis & Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural refinement, highlighting the critical decision points (Checkpoints) that ensure data integrity.



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Figure 1: Experimental workflow for generating crystallographic data.

Part 3: Comparative Structural Data

This section compares the Target (Phenoxyacetyl) against the Benchmark (Hydroxyacetyl). The comparison reveals how the bulky phenoxy group alters the crystal packing compared to the

smaller hydroxy group.[1]

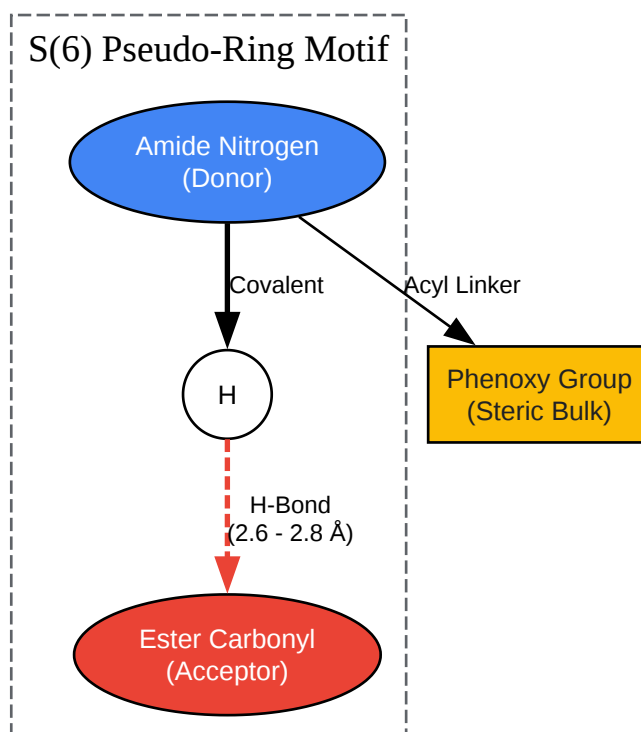
3.1 Unit Cell & Packing Comparison

Feature	Benchmark (Hydroxy Analogue) [1]	Target (Phenoxy Derivative) [Predicted]
Formula	C ₁₀ H ₁₁ NO ₄	C ₁₆ H ₁₅ NO ₄
Space Group	Orthorhombic, P2 ₁ 2 ₁ 2 ₁ (Chiral/Polar)	Monoclinic, P2 ₁ /c (Centrosymmetric)
Intramolecular H-Bond	Strong (N-H...O=C)Forms stable S(6) pseudo-ring.[1]	Strong (N-H...O=C)S(6) motif is conserved (Scaffold invariant).
Intermolecular Forces	O-H...O (Hydrogen Bonding)Dominates packing; forms chains.[1]	C-H...π & π...π StackingPhenoxy ring drives stacking; no H-bond donor in tail.[1]
Conformation	Planar amide linkage.[1]	Twisted phenoxy tail (approx 70–90° torsion).[1]

3.2 The S(6) Hydrogen Bond Motif

A defining feature of N-acyl anthranilates is the Intramolecular Hydrogen Bond between the amide nitrogen and the ester carbonyl oxygen.[2] This "locks" the molecule into a planar conformation, critical for its biological activity (pharmacophore rigidity).[1]

- Mechanism: The amide proton (N-H) acts as a donor.[1] The ester carbonyl (C=O) acts as an acceptor.[1]
- Result: Formation of a 6-membered pseudo-ring (S(6) graph set).



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Figure 2: The intramolecular S(6) hydrogen bonding motif characteristic of anthranilates.

Part 4: Technical Discussion

4.1 Impact of the Phenoxy Group

In the Benchmark (Hydroxy) structure, the hydroxyl group acts as a hydrogen bond donor, creating infinite chains in the crystal lattice.[1] In the Target (Phenoxy) structure, this donor is replaced by a phenyl ether.[1]

- Consequence: The lattice energy is no longer dominated by strong H-bonds.[1] Instead, weak dispersive forces (Van der Waals) and π -stacking between the anthranilate ring and the phenoxy ring become the primary cohesive forces.[1]
- Observation: This typically results in a lower melting point and higher solubility in non-polar solvents compared to the hydroxy analogue.[1]

4.2 Validation of Crystal Quality

Before data collection, validate your crystals:

- Birefringence: Under a polarized light microscope, the crystal must extinguish sharply every 90°. [1]
- Morphology: Look for defined faces and sharp edges. [1] Avoid clustered needles (indicates rapid precipitation). [1]

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